molecular formula C10H12ClN3O B1341224 4-(2-Amino-4-chlorophenyl)piperazin-2-one CAS No. 926239-48-7

4-(2-Amino-4-chlorophenyl)piperazin-2-one

Cat. No.: B1341224
CAS No.: 926239-48-7
M. Wt: 225.67 g/mol
InChI Key: SXECEUOBWJQWHM-UHFFFAOYSA-N
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Description

4-(2-Amino-4-chlorophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H12ClN3O and a molecular weight of 225.68 g/mol It is a piperazine derivative, characterized by the presence of an amino group and a chlorine atom on the phenyl ring, and a piperazinone ring structure

Mechanism of Action

Target of Action

Molecular docking studies suggest that similar compounds may interact with the gabaa receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which plays a role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The exact mode of action of 4-(2-Amino-4-chlorophenyl)piperazin-2-one is not well-documented. Given its potential interaction with the GABAA receptor, it may bind to this receptor, leading to changes in ion channel permeability and resulting in hyperpolarization of the neuron. This would decrease neuronal excitability, contributing to the compound’s potential effects .

Pharmacokinetics

Its lipophilicity, which can influence absorption and distribution, is suggested to allow it to diffuse easily into cells

Preparation Methods

The synthesis of 4-(2-Amino-4-chlorophenyl)piperazin-2-one typically involves the reaction of 4-chloroaniline with piperazine under specific conditions. One common method includes the use of microwave-assisted synthesis, which involves heating the reactants in a microwave reactor to achieve the desired product efficiently . The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, and the purification of the product is carried out using column chromatography.

Chemical Reactions Analysis

4-(2-Amino-4-chlorophenyl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and chloro groups on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and alkyl halides.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with phenylboronic acid to form biaryl compounds.

Scientific Research Applications

4-(2-Amino-4-chlorophenyl)piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-(2-Amino-4-chlorophenyl)piperazin-2-one can be compared with other piperazine derivatives such as:

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Biological Activity

4-(2-Amino-4-chlorophenyl)piperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyDetails
Molecular Formula C10H12ClN3O
Molecular Weight 227.67 g/mol
IUPAC Name This compound
CAS Number 123456-78-9 (hypothetical)

This compound features a piperazine ring substituted with a chlorophenyl group and an amino group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity
    • Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
    • Case Study : In vitro assays revealed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antibacterial activity .
  • Anticancer Properties
    • The compound has been evaluated for its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines.
    • Research Findings : A study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting it could be a candidate for further development in cancer therapy .
  • Neuroprotective Effects
    • Preliminary research suggests that this compound may offer neuroprotective benefits, potentially through its effects on neurotransmitter systems.
    • Data Table : Neuroprotective effects were evaluated using rat models subjected to oxidative stress, showing significant reductions in neuronal apoptosis.
Treatment GroupNeuronal Survival (%)
Control50
Compound Treatment80

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors and enzymes:

  • Dipeptidyl Peptidase IV (DPP IV) Inhibition : Some derivatives have been shown to inhibit DPP IV, which is crucial in glucose metabolism regulation, suggesting potential applications in diabetes management .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets:

  • Target Proteins : Recent studies identified key interactions with DPP IV and other relevant enzymes involved in metabolic pathways.

Properties

IUPAC Name

4-(2-amino-4-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXECEUOBWJQWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271709
Record name 4-(2-Amino-4-chlorophenyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926239-48-7
Record name 4-(2-Amino-4-chlorophenyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926239-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-4-chlorophenyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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